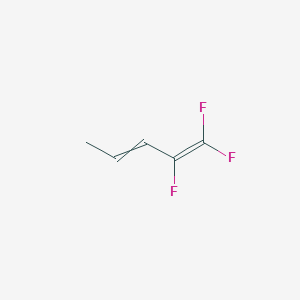
20(R)-Ginsenoside Rh2
説明
20®-Ginsenoside Rh2 is a ginsenoside isolated from traditional Chinese ginsengs . It’s a major active compound that has gained attention for its anticancer activities on various types of human cancer cells .
Molecular Structure Analysis
20®-Ginsenoside Rh2 contains a total of 106 atoms; 62 Hydrogen atoms, 36 Carbon atoms, and 8 Oxygen atoms . It belongs to the protopanaxadiol type of ginsenosides, where glucoses conjugate to the dammarane skeleton at the C-3 position .Physical And Chemical Properties Analysis
The molecular formula of 20®-Ginsenoside Rh2 is C36H62O8, and its molecular weight is 622.87 . It is stored at -20°C in the dark as a powder .科学的研究の応用
Spectral Analysis
20®-Ginsenoside Rh2 has been studied extensively in the field of spectral analysis. Complete 1H-NMR and 13C-NMR spectral analysis of the pairs of 20(S) and 20® ginsenosides have been conducted. These studies have helped in the identification of less polar ginsenosides .
Anti-Tumor Properties
One of the most significant applications of 20®-Ginsenoside Rh2 is its potential use in anti-cancer therapy. It has been found that 20®-Ginsenoside Rh2 has anti-tumor properties. Specifically, it has been observed to inhibit tumor growth and development of metastasis of non-small cell lung cancer .
Apoptosis Induction
20®-Ginsenoside Rh2 has been found to increase the apoptosis of non-small cell lung cancer (NSCLC) cells in vitro. This is demonstrated by the dose-dependent down-regulation of the Bcl-2 anti-apoptotic gene and concurrent up-regulation of the Bax pro-apoptotic gene .
Inhibition of Cell Migration
Another application of 20®-Ginsenoside Rh2 is its ability to inhibit cell migration. It has been found to reduce the capacity of tumor cells to attach to the ECM-related matrix, thereby reducing cell migration .
Inhibition of Tumor Growth
20®-Ginsenoside Rh2 has been found to inhibit local tumor growth in vivo. This has been demonstrated in a syngeneic mouse lung cancer model .
Reduction of Metastasis Development
In addition to inhibiting tumor growth, 20®-Ginsenoside Rh2 has also been found to reduce the development of experimental lung metastases in vivo .
作用機序
Target of Action
20®-Ginsenoside Rh2, a class of important rare ginsenosides, is a bioactive compound found in ginseng Ginsenosides, in general, have been shown to interact with a wide range of targets, contributing to their diverse pharmacological effects .
Mode of Action
The mode of action of 20®-Ginsenoside Rh2 involves significant steric differences in biological activity and metabolism compared to other ginsenosides
Biochemical Pathways
Ginsenosides are known to influence a variety of biochemical pathways due to their interaction with multiple targets .
Result of Action
20®-Ginsenoside Rh2 has been shown to have antitumor, antioxidative, antifatigue, neuroprotective, and osteoclastogenesis inhibitory effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
将来の方向性
特性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31-,33-,34+,35+,36+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKUVNOCSBYYHIS-SUEBGMEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
20(R)-Ginsenoside Rh2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: While research is ongoing, several studies shed light on 20(R)-Ginsenoside Rh2's mechanisms of action:
- Osteoclastogenesis Inhibition: 20(R)-Ginsenoside Rh2 has been identified as a selective inhibitor of osteoclastogenesis, suggesting a potential role in bone health. []
- Anti-tumor Activity: Studies demonstrate 20(R)-Ginsenoside Rh2's ability to inhibit the proliferation and colony formation of cancer cells, induce cell cycle arrest, and promote apoptosis. The exact mechanisms underlying these effects are still under investigation but may involve influencing specific signaling pathways. [, , , , ]
- Sialyltransferase Inhibition: Research indicates that 20(R)-Ginsenoside Rh2 can inhibit the expression of sialyltransferases, enzymes involved in sialic acid synthesis. This inhibition could have implications for cancer therapy by disrupting aberrant sialylation in cancer cells. []
- Efflux Pump Inhibition: 20(R)-Ginsenoside Rh2 has shown the ability to reverse tetracycline resistance in Staphylococcus aureus by interfering with the TetK efflux pump, suggesting potential as an antibacterial agent. []
ANone: 20(R)-Ginsenoside Rh2 is a dammarane-type ginsenoside. While its full spectroscopic data is not provided in these papers, its molecular formula is C48H82O18 and its molecular weight is 947.15 g/mol. Further structural details can be elucidated through techniques like NMR and mass spectrometry.
ANone: The provided research focuses on 20(R)-Ginsenoside Rh2's biological activities and does not delve into its potential catalytic properties.
A: While the provided research doesn't explicitly mention the use of computational modeling for 20(R)-Ginsenoside Rh2, one study mentions using molecular docking to investigate its interaction with sialyltransferases. [] This suggests the potential for further computational studies to understand its interactions with biological targets and optimize its pharmacological properties.
ANone: Several studies highlight the importance of stereochemistry at the C-20 position for biological activity. For example:
- Antitumor Activity: 20(S)-Ginsenoside Rh2 generally exhibits stronger anticancer effects compared to 20(R)-Ginsenoside Rh2 in inhibiting cancer cell proliferation, inducing cell cycle arrest, and promoting apoptosis. [, , ]
- Osteoclastogenesis Inhibition: 20(R)-Ginsenoside Rh2, but not 20(S), selectively inhibits osteoclastogenesis. []
A: While specific stability data is limited in the provided research, one study describes a process for preparing 20(R)-Ginsenoside Rh2 using acid degradation, highlighting potential methods for large-scale production. [] Additionally, one study emphasizes the need for formulation strategies to improve the bioavailability of ginsenosides, which is often limited by their poor absorption and rapid metabolism. []
ANone: The provided research focuses on scientific investigations and does not address specific SHE (Safety, Health, and Environment) regulations for 20(R)-Ginsenoside Rh2.
ANone: Several studies shed light on the PK/PD of 20(R)-Ginsenoside Rh2:
- Absorption: Research indicates that 20(R)-Ginsenoside Rh2 has poor absorption in the rat intestine, with the duodenum and jejunum being the main absorption sites. [] This suggests that strategies to enhance absorption may be necessary for optimal efficacy.
- Metabolism: Human intestinal bacteria can metabolize 20(R)-Ginsenoside Rh2 to 20(R)-protopanaxadiol via 20(R)-Ginsenoside Rh2, indicating a role of gut microbiota in its biotransformation. []
- Plasma Protein Binding: 20(R)-Ginsenoside Rh2 exhibits species differences in plasma protein binding, with higher binding in rats (70%) compared to humans (27%). []
ANone: Studies demonstrate 20(R)-Ginsenoside Rh2's efficacy in various models:
- In vitro: 20(R)-Ginsenoside Rh2 inhibits the growth of various cancer cell lines, including human colon cancer cells (HT-29), lung adenocarcinoma cells (A549), and cervical cancer cells (U14). [, , , , , ]
- In vivo: 20(R)-Ginsenoside Rh2 reduces tumor growth in U14 cervical cancer-bearing mice. []
A: While the provided research doesn't specifically address resistance mechanisms for 20(R)-Ginsenoside Rh2, its ability to reverse tetracycline resistance mediated by efflux pumps suggests potential for combating antibiotic resistance. [] Further research is needed to determine if resistance to 20(R)-Ginsenoside Rh2 can develop and if it exhibits cross-resistance with other compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



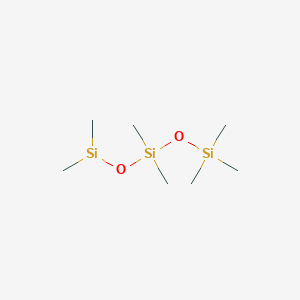



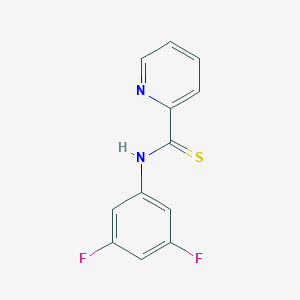
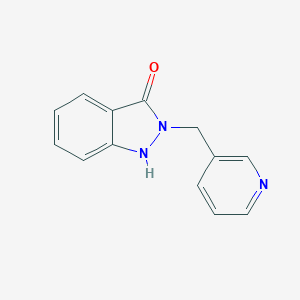
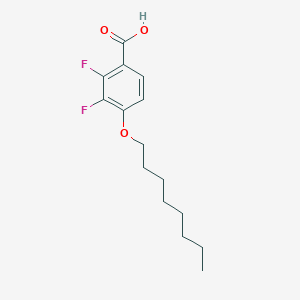
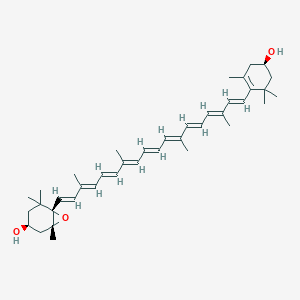
![3-Methyl-4H-pyrano[3,4-d]isoxazole-4,6(7H)-dione](/img/structure/B39727.png)

![5,11,17,23-Tetrakis[(dimethylamino)methyl]pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol](/img/structure/B39734.png)
![4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B39735.png)

